Z-Hyp(Tbu)-OH

Descripción general

Descripción

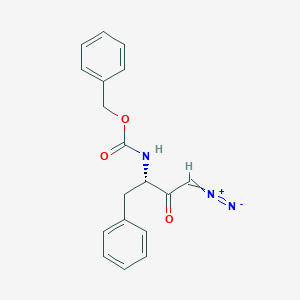

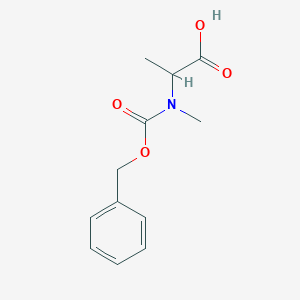

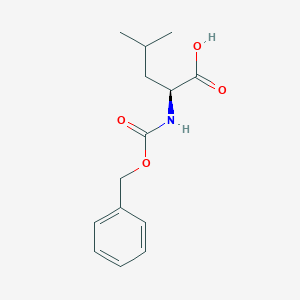

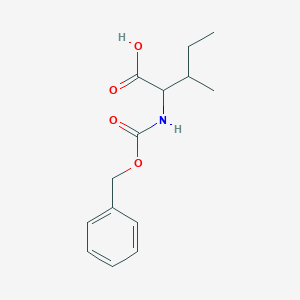

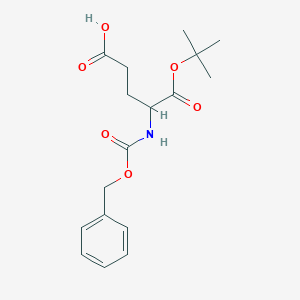

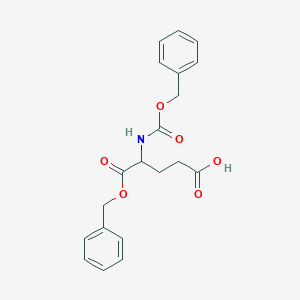

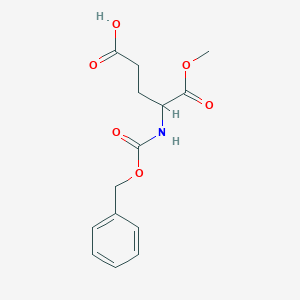

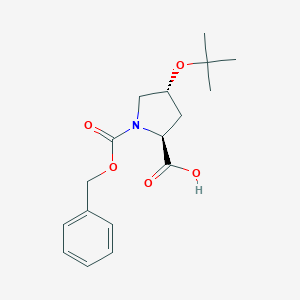

Z-Hyp(Tbu)-OH, also known as trans-N-Benzyloxycarbonyl-4-tert-butoxy-L-proline, is a chemical compound with the molecular formula C₁₇H₂₃NO₅ . It has a molecular weight of 321.373 g/mol . It is typically stored in a dry, sealed environment under -20°C .

Synthesis Analysis

The synthesis of Z-Hyp(Tbu)-OH involves various reaction conditions and methods . For instance, one method involves the use of 4-methyl-morpholine and chloro-diphenylphosphine in tetrahydrofuran at -20°C for 20 minutes, followed by an increase in temperature to 0°C - 15°C for 1 hour, and finally at room temperature for 2 days . Another method involves the use of triethylsilane and trifluoroacetic acid in dichloromethane for approximately 35 minutes at ambient temperature .

Molecular Structure Analysis

The molecular structure of Z-Hyp(Tbu)-OH consists of 17 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact structure can be obtained from the MOL file associated with its CAS number, 85201-91-8 .

Chemical Reactions Analysis

Z-Hyp(Tbu)-OH can undergo various chemical reactions under different conditions . For example, it can react with sodium hydroxide in acetone for 2.5 hours at ambient temperature . It can also react with benzotriazol-1-ol and N-(3-dimethylaminopropyl)-N-ethylcarbodiimide in chloroform .

Physical And Chemical Properties Analysis

Z-Hyp(Tbu)-OH is a solid substance with a predicted boiling point of 470.2±45.0 °C . It has a density of 1.21 and a predicted pKa value of 3.75±0.40 . It is stored in a dry, sealed environment under -20°C .

Aplicaciones Científicas De Investigación

Hyperoside (HYP) loaded zein-tea polyphenols-pectin ternary complex nanoparticles were developed for HYP delivery, indicating the potential of similar compounds in drug delivery systems (Wang et al., 2021).

The study of zein-pectin composite nanoparticles as an efficient hyperoside delivery system suggests the potential for similar compounds in improving water solubility and oral bioavailability of bioactive compounds (Wang et al., 2020).

Controlled self-assembly of modified aromatic amino acids, including carbobenzoxyphenylalanine (Z-Phe-OH), was explored, highlighting the potential of such compounds in the fabrication and design of novel materials (Gour et al., 2021).

Synthesis of protected glycotetrapeptides, which are structurally related to Z-Hyp(Tbu)-OH, points to the potential use of such compounds in peptide synthesis and the pharmaceutical industry (Gobbo et al., 1988).

The use of tert-butyl substituted zinc phthalocyanine (ZnPc(tBu)4) in perovskite solar cells indicates the potential of tert-butyl modified compounds in organic semiconductors and solar energy applications (Wu et al., 2016).

Research on heterotrimeric collagen peptides containing functional epitopes, including Fmoc-Gly-Pro-Hyp(tBu)-OH, showcases the potential of these compounds in biomedical research and tissue engineering (Ottl et al., 1999).

Propiedades

IUPAC Name |

(2S,4R)-4-[(2-methylpropan-2-yl)oxy]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-13-9-14(15(19)20)18(10-13)16(21)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTNIMOEFJORHQ-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426212 | |

| Record name | Z-Hyp(Tbu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Hyp(Tbu)-OH | |

CAS RN |

85201-91-8 | |

| Record name | Z-Hyp(Tbu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.